

Methyl 3-acetamido-2-methylbenzoate chemical structure and formula.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Methyl 3-acetamido-2methylbenzoate

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An In-depth Technical Guide to Methyl 3-acetamido-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical structure, formula, and a proposed synthetic pathway for **Methyl 3-acetamido-2-methylbenzoate**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines a feasible multi-step synthesis based on established chemical transformations of structurally related molecules. Detailed experimental protocols for each synthetic step are provided, drawing from analogous reactions. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential evaluation of this and similar substituted benzoate derivatives.

Chemical Structure and Formula

Methyl 3-acetamido-2-methylbenzoate is a substituted aromatic ester. Its structure consists of a benzene ring with a methyl ester group at position 1, a methyl group at position 2, and an acetamido group at position 3.

Chemical Formula: C11H13NO3

Molecular Weight: 207.23 g/mol



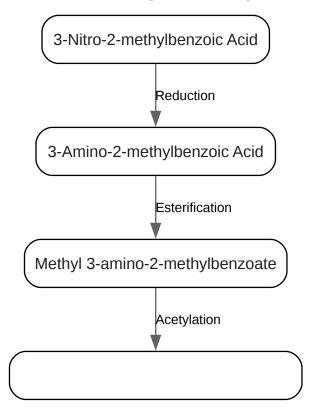
IUPAC Name: Methyl 3-acetamido-2-methylbenzoate

Chemical Structure:

Proposed Synthetic Pathway

A plausible synthetic route to obtain **Methyl 3-acetamido-2-methylbenzoate** involves a three-step process starting from 3-nitro-2-methylbenzoic acid. This pathway includes reduction of the nitro group, esterification of the carboxylic acid, and finally, acetylation of the resulting amino group.

Logical Workflow of the Proposed Synthesis



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Caption: Proposed three-step synthesis of Methyl 3-acetamido-2-methylbenzoate.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic pathway. These are based on established procedures for similar compounds.



Step 1: Reduction of 3-Nitro-2-methylbenzoic Acid to 3-Amino-2-methylbenzoic Acid

This step involves the reduction of the nitro group to an amine. A common method is catalytic hydrogenation.

Protocol:

- In a high-pressure vessel, combine 3-nitro-2-methylbenzoic acid (1 equivalent) with a suitable solvent such as methanol or ethyl acetate.
- Add a catalytic amount of 5% Palladium on carbon (Pd/C).
- Seal the vessel and purge with nitrogen gas.
- Introduce hydrogen gas to the desired pressure (e.g., 65-100 psi) and heat the mixture (e.g., to 70°C) with stirring.[1]
- Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the reaction mixture, vent the hydrogen gas, and purge with nitrogen.
- Filter the mixture through Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
- Concentrate the filtrate under reduced pressure to yield 3-amino-2-methylbenzoic acid. The
 product purity can be assessed, and if necessary, purification can be achieved through
 recrystallization.[2]

Step 2: Esterification of 3-Amino-2-methylbenzoic Acid to Methyl 3-amino-2-methylbenzoate

This step converts the carboxylic acid to a methyl ester, a reaction known as Fischer esterification.

Protocol:



- Dissolve 3-amino-2-methylbenzoic acid (1 equivalent) in an excess of methanol.
- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, dropwise to the solution.[3][4]
- Reflux the reaction mixture for several hours, monitoring for completion by TLC.[3]
- After cooling to room temperature, remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-amino-2-methylbenzoate.
- Purify the product by column chromatography on silica gel if necessary.

Step 3: Acetylation of Methyl 3-amino-2-methylbenzoate

The final step is the acetylation of the amino group to form the acetamido group.

Protocol:

- Dissolve Methyl 3-amino-2-methylbenzoate (1 equivalent) in a suitable solvent such as ethyl acetate or dichloromethane.
- Add a base, such as sodium bicarbonate or triethylamine (1.5 equivalents), to the solution.
- Cool the mixture in an ice bath (0°C).
- Slowly add acetyl chloride or acetic anhydride (1.2 equivalents) dropwise with stirring.
- Allow the reaction to warm to room temperature and stir for a few hours until completion, as monitored by TLC.[5]
- Quench the reaction by adding water. If using ethyl acetate, separate the organic layer.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.



- Filter and concentrate the solution under reduced pressure to yield the final product, Methyl
 3-acetamido-2-methylbenzoate.
- The product can be purified by recrystallization or column chromatography.

Data Presentation

As there is no direct experimental data for **Methyl 3-acetamido-2-methylbenzoate** in the searched literature, the following table summarizes the properties of the key starting material and intermediates in the proposed synthesis.

Compound Name	Chemical Formula	Molecular Weight (g/mol)	Appearance	Key Role
3-Nitro-2- methylbenzoic acid	C ₈ H ₇ NO ₄	181.15	Solid	Starting Material
3-Amino-2- methylbenzoic acid	C8H9NO2	151.16	Solid	Intermediate 1
Methyl 3-amino- 2- methylbenzoate	C9H11NO2	165.19	Likely solid or oil	Intermediate 2

Potential Biological Significance

While no biological activity has been reported for **Methyl 3-acetamido-2-methylbenzoate**, structurally related aminobenzoate derivatives have been investigated for their therapeutic potential. For instance, certain methyl 3-aminobenzoate derivatives with different amide side chains have been identified as inhibitors of malate dehydrogenase 1 and 2 (MDH1/MDH2), enzymes that play a role in cancer metabolism.[6][7] This suggests that the core scaffold of **Methyl 3-acetamido-2-methylbenzoate** could be of interest in drug discovery programs targeting metabolic pathways.



Conclusion

This technical guide provides the fundamental chemical information for **Methyl 3-acetamido-2-methylbenzoate** and outlines a detailed, plausible synthetic route for its preparation. The provided experimental protocols are based on well-established chemical reactions and offer a solid starting point for the synthesis and further investigation of this compound. Given the biological activity of structurally similar molecules, **Methyl 3-acetamido-2-methylbenzoate** may warrant further exploration by researchers in medicinal chemistry and drug development.

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- To cite this document: BenchChem. [Methyl 3-acetamido-2-methylbenzoate chemical structure and formula.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3301659#methyl-3-acetamido-2-methylbenzoate-chemical-structure-and-formula]

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